3,3-Dimethyl-4-phenyl-butyraldehyde
Description
3,3-Dimethyl-4-phenyl-butyraldehyde is an aliphatic aldehyde characterized by a four-carbon chain (butyraldehyde backbone) with a phenyl group at position 4 and two methyl groups at position 3. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.26 g/mol.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenylbutanal |
InChI |
InChI=1S/C12H16O/c1-12(2,8-9-13)10-11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
QQKYFJJUNLTZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,3-Dimethyl-4-phenyl-butyraldehyde with two structurally related aldehydes from the evidence: 3-(4-tert-Butylphenyl)butanal () and 3,4-Dimethoxybenzaldehyde (). Key differences in substituents, molecular properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Methoxy groups in 3,4-Dimethoxybenzaldehyde enhance electron density on the aromatic ring, stabilizing the aldehyde via resonance but reducing electrophilicity compared to aliphatic aldehydes .
Molecular Weight and Solubility :
- The tert-butyl derivative (204.31 g/mol) has a higher molecular weight than the dimethyl-phenyl analog (176.26 g/mol), likely increasing its boiling point and reducing volatility.
- 3,4-Dimethoxybenzaldehyde’s polar methoxy groups improve water solubility compared to the hydrophobic aliphatic chains of the other compounds .
Applications :
- 3-(4-tert-Butylphenyl)butanal : Used in specialty chemicals or fragrance fixatives due to its stability and slow evaporation .
- 3,4-Dimethoxybenzaldehyde : A key intermediate in synthesizing cardiovascular drugs (e.g., verapamil) and agrochemicals .
- This compound : Likely employed in perfumery for its balanced aromatic and aliphatic properties (inferred).
Research Findings and Limitations
- Theoretical Modeling : discusses computational methods (e.g., B3LYP, HF) for predicting properties like Mulliken charges and reactivity. Similar approaches could model the target compound’s behavior .
- Data Gaps : Experimental data (e.g., NMR, boiling points) for this compound are absent in the evidence, requiring extrapolation from structural analogs.
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